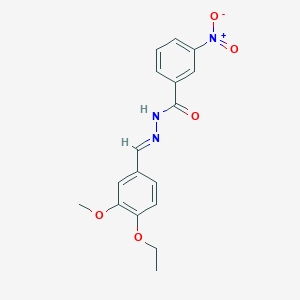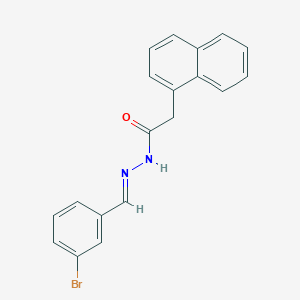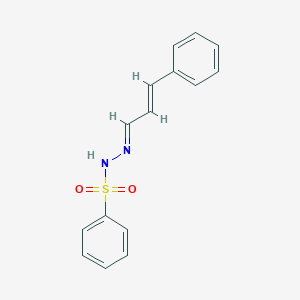![molecular formula C17H12N4O4 B3867358 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867358.png)
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Descripción general
Descripción
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, also known as NFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFP belongs to the class of hydrazones and has shown promising results in various studies related to cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and infection. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been found to inhibit the activity of MMP-9, a protein that plays a key role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been found to have several biochemical and physiological effects. Studies have shown that N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide in lab experiments is its versatility. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a useful compound for studying various diseases. Additionally, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been shown to have low toxicity, making it a safe compound to use in lab experiments.
However, one of the limitations of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide in lab experiments is its solubility. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide can be time-consuming and requires specialized equipment, which can limit its availability for certain research groups.
Direcciones Futuras
There are several future directions for research on N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide. One potential area of research is the development of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide-based drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide and its potential interactions with other drugs.
Another area of research is the optimization of the synthesis method for N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide. This could involve the development of more efficient catalysts or modifications to the reaction conditions to improve yield and purity. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, which could inform the development of dosage and administration protocols for potential therapeutic applications.
Conclusion:
In conclusion, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide is a chemical compound that has shown promising results in various studies related to cancer, inflammation, and infectious diseases. Despite its limitations, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has several advantages as a versatile and safe compound for lab experiments. Further research is needed to fully understand the potential therapeutic applications of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide and to optimize its synthesis and administration methods.
Aplicaciones Científicas De Investigación
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. Studies have shown that N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has anti-inflammatory, anti-cancer, and anti-microbial properties. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been found to have anti-microbial properties against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-17(15-6-1-2-9-18-15)20-19-11-14-7-8-16(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWVAKWXDSCJC-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}pyridine-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide](/img/structure/B3867275.png)
![ethyl 4-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3867278.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B3867286.png)

![2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867310.png)
![5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3867315.png)
![2-ethoxy-4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3867326.png)
![2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867327.png)


![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![methyl 7-methyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3867349.png)

![N-[3-(diethylamino)propyl]-2-methylpropanamide](/img/structure/B3867381.png)